Methyl 3-amino-4-methoxy-5-propylbenzoate
Description
Significance of Aryl Amino and Methoxy (B1213986) Ester Architectures in Chemical Synthesis
The presence of both an amino (-NH2) and a methoxy (-OCH3) group on an aromatic ester core, as seen in the target molecule, imparts a unique set of properties that are highly valuable in chemical synthesis. The amino group, a powerful electron-donating group, can act as a key site for further chemical modifications, such as acylation, alkylation, and diazotization, opening avenues for the creation of a diverse library of derivatives. chemicalbook.com This functional handle is pivotal in the synthesis of various heterocyclic compounds and as a precursor for more complex molecular scaffolds.
The methoxy group, also an electron-donating group, influences the electronic environment of the aromatic ring, affecting its reactivity and the orientation of subsequent electrophilic substitution reactions. Furthermore, the methoxy group can play a significant role in the biological activity of a molecule by participating in hydrogen bonding and influencing its metabolic stability. The combination of these two groups on a benzoate (B1203000) ester framework creates a versatile building block for organic synthesis.
Overview of Methyl 3-amino-4-methoxy-5-propylbenzoate as a Synthetic Target
This compound is a specific substituted benzoate ester that, while not extensively documented in mainstream chemical literature, represents a fascinating synthetic target. Its structure, featuring an amino group, a methoxy group, and a propyl group on the benzene (B151609) ring, suggests a molecule with tailored electronic and steric properties. The synthesis of such a molecule would likely involve a multi-step process, potentially starting from a more readily available substituted benzoic acid.
One plausible synthetic route could involve the nitration of a 4-methoxy-5-propylbenzoic acid derivative, followed by reduction of the nitro group to an amino group, and finally, esterification with methanol (B129727). The precise control of regioselectivity during the initial substitution steps would be a critical challenge for the synthetic chemist.
Scope and Academic Relevance of Research on Benzoate Derivatives
Research into benzoate derivatives is a vibrant and expanding field within organic chemistry. These compounds are not only crucial intermediates in the synthesis of pharmaceuticals and agrochemicals but also find applications as fragrances, food preservatives, and in the development of liquid crystals. nih.govresearchgate.net The academic interest in benzoate derivatives stems from the desire to understand structure-activity relationships, develop novel synthetic methodologies, and explore their potential in various technological applications. The study of compounds like this compound contributes to this broader understanding, providing insights into how different substitution patterns influence molecular properties and reactivity. The development of efficient and sustainable methods for the synthesis of such derivatives remains a key focus of academic research. mdpi.com
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 3-amino-4-methoxybenzoate | 24812-90-6 | C9H11NO3 | 181.19 | 82-87 sigmaaldrich.com |
| Methyl 3-amino-4-methylbenzoate | 18595-18-1 | C9H11NO2 | 165.19 | Not available |
| Methyl 4-amino-3-bromobenzoate | 106896-49-5 | C8H8BrNO2 | 230.06 | 105-109 sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
647856-01-7 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-amino-4-methoxy-5-propylbenzoate |
InChI |
InChI=1S/C12H17NO3/c1-4-5-8-6-9(12(14)16-3)7-10(13)11(8)15-2/h6-7H,4-5,13H2,1-3H3 |
InChI Key |
VAYQMTSXNVWJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)OC)N)OC |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactivity of Methyl 3 Amino 4 Methoxy 5 Propylbenzoate
Reaction Kinetics and Mechanisms of Amine Group Transformations
The amino group in Methyl 3-amino-4-methoxy-5-propylbenzoate is a key site for chemical modification, influencing both the nucleophilicity of the molecule and the regioselectivity of reactions on the aromatic ring.
Aminolysis Reactions of Methoxybenzoate Esters
Aminolysis of esters is a fundamental reaction for the formation of amides. researchgate.net The reaction of a methoxybenzoate ester, such as this compound, with an amine can proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net The specific pathway is influenced by factors like the nature of the amine and the reaction conditions. researchgate.net
Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that both concerted and stepwise mechanisms can have similar activation energies. researchgate.net However, the presence of a general base catalyst, such as another molecule of ammonia, can significantly lower the activation energy, favoring a stepwise mechanism. researchgate.net In the context of this compound, the intramolecular amino group could potentially act as a catalyst, or the presence of other basic species in the reaction mixture could facilitate the reaction.
The aminolysis of esters can also be catalyzed by neutral organocatalysts like 2-pyridones. nih.gov These catalysts act bifunctionally, activating both the ester and the amine through hydrogen bonding. nih.gov
Nucleophilic Reactivity of the Amino Functionality
The amino group of an aniline (B41778) derivative, such as this compound, possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. quora.com The nucleophilicity of this amino group is modulated by the electronic effects of the other substituents on the benzene (B151609) ring. chemistrysteps.com
Electron-donating groups (EDGs) increase the electron density on the ring and at the nitrogen atom, thereby enhancing the nucleophilicity of the amine. chemistrysteps.comreddit.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the amine less nucleophilic. chemistrysteps.com In this compound, the methoxy (B1213986) (-OCH3) and propyl (-C3H7) groups are electron-donating, which should increase the nucleophilicity of the amino group compared to unsubstituted aniline.
The relative nucleophilicity of substituted anilines can be quantitatively assessed through kinetic studies. For example, the rates of reaction with a standard electrophile can provide a measure of their nucleophilic strength. researchgate.net
Ester Hydrolysis and Transesterification Mechanisms
The methyl ester group in this compound is susceptible to hydrolysis and transesterification reactions, common transformations for esters. libretexts.orglibretexts.org
Ester hydrolysis can be catalyzed by either acid or base. libretexts.orgopenstax.org
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgopenstax.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid. libretexts.org
Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgopenstax.org The intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. libretexts.org
Transesterification is the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org This is an equilibrium process, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product. libretexts.org
The stability of benzoate esters towards hydrolysis can be influenced by the nature of the substituents on the aromatic ring. A comparative study on the hydrolysis of various benzoate esters showed that the rate of hydrolysis can be affected by the electronic and steric properties of the substituents. nih.gov
Electrophilic Aromatic Substitution Patterns on the Benzoate Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, allowing for the introduction of various functional groups onto the aromatic ring. fiveable.mechemistry.coach The existing substituents on the ring of this compound play a crucial role in determining the position of the incoming electrophile. saskoer.canumberanalytics.com
Influence of Substituent Electronic Effects on Regioselectivity
The regioselectivity of EAS reactions is governed by the electronic properties of the substituents already present on the aromatic ring. saskoer.calibretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. numberanalytics.comlumenlearning.com
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. saskoer.canumberanalytics.com
Deactivating groups withdraw electron density from the ring, making it less reactive. They generally direct incoming electrophiles to the meta position. saskoer.ca
In this compound, we have the following substituents:
-NH2 (amino): A strongly activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons through resonance. chemistrysteps.comnumberanalytics.com
-OCH3 (methoxy): An activating and ortho-, para-directing group, also due to resonance donation of lone pair electrons from the oxygen atom. libretexts.org
-C3H7 (propyl): A weakly activating and ortho-, para-directing group due to inductive electron donation. lumenlearning.com
-COOCH3 (methyl ester): A deactivating and meta-directing group because the carbonyl group withdraws electron density from the ring through resonance. fiveable.me
Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used for the functionalization of aromatic compounds. acs.orgnih.gov These reactions offer a versatile method for modifying the structure of this compound.
Common palladium-catalyzed reactions include:
Suzuki Coupling: Reaction of an aryl halide or triflate with an organoboron compound.
Heck Reaction: Reaction of an aryl halide or triflate with an alkene. youtube.com
Buchwald-Hartwig Amination: Reaction of an aryl halide or triflate with an amine. nih.gov
Sonogashira Coupling: Reaction of an aryl halide or triflate with a terminal alkyne. youtube.com
For a molecule like this compound, these reactions could be employed if it were first converted to an aryl halide (e.g., by halogenation). The presence of the amino group can sometimes complicate these reactions, as it can coordinate to the palladium catalyst. acs.org However, specialized ligands and reaction conditions have been developed to overcome these challenges. nih.govyoutube.com
For instance, palladium-catalyzed C-H functionalization reactions have emerged as a powerful strategy to directly introduce new functional groups onto the aromatic ring without the need for pre-functionalization. acs.org For aniline derivatives, para-selective C-H olefination has been achieved using a palladium/S,O-ligand based catalyst. acs.org Similarly, directed ortho-C-H amidation of aromatic ketones has been accomplished using an electron-deficient palladium complex. acs.org
Interactive Data Table: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Activating | Ortho, Para |
| -C₃H₇ (Propyl) | Weakly Activating | Ortho, Para |
| -COOCH₃ (Ester) | Deactivating | Meta |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Both ¹H (proton) and ¹³C NMR would be employed to map the carbon-hydrogen framework of Methyl 3-amino-4-methoxy-5-propylbenzoate, confirming the identity and connectivity of each functional group.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the molecule's structure, a predictable pattern of signals would emerge. The propyl group would exhibit a characteristic upfield aliphatic pattern: a triplet for the terminal methyl (-CH₃) protons, a sextet for the adjacent methylene (-CH₂-) protons, and another triplet for the methylene protons attached to the aromatic ring. The methoxy (B1213986) and methyl ester groups would each appear as sharp singlets, likely in the range of 3.8-4.0 ppm. The two protons on the aromatic ring would appear as distinct singlets or narrow doublets in the downfield aromatic region. The amino (-NH₂) protons would typically produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, thirteen distinct signals would be expected: one for the ester carbonyl carbon (highly deshielded, >165 ppm), six for the aromatic carbons, one for the methoxy carbon, one for the methyl ester carbon, and three for the propyl group carbons. The specific chemical shifts would confirm the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Propyl -CH₃ | ~0.9 | Triplet | 3H |
| Propyl -CH₂- | ~1.6 | Sextet | 2H |
| Propyl Ar-CH₂- | ~2.5 | Triplet | 2H |
| Methoxy -OCH₃ | ~3.8 | Singlet | 3H |
| Ester -OCH₃ | ~3.9 | Singlet | 3H |
| Amino -NH₂ | ~4.5 (variable) | Broad Singlet | 2H |
| Aromatic H | ~7.0-7.5 | Singlet / Doublet | 1H |
| Aromatic H | ~7.0-7.5 | Singlet / Doublet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Propyl -CH₃ | ~14 |
| Propyl -CH₂- | ~24 |
| Propyl Ar-CH₂- | ~38 |
| Ester -OCH₃ | ~52 |
| Methoxy -OCH₃ | ~56 |
| Aromatic C | ~110-150 (6 signals) |
| Ester C=O | ~167 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the benzene ring and the spatial orientation of the propyl, methoxy, amino, and methyl ester substituents.
Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions. A key feature of the crystal structure would be the presence of hydrogen bonding networks. The amino group (-NH₂) can act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) and the methoxy oxygen can act as acceptors. These interactions dictate the molecular packing in the crystal lattice, influencing physical properties such as melting point and solubility. The analysis would reveal the specific distances and angles of these hydrogen bonds, providing a complete picture of the solid-state supramolecular assembly.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a number of characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic and aliphatic (propyl, methoxy, methyl) groups would be observed between 2850 and 3100 cm⁻¹. The most intense band in the spectrum is typically the C=O stretch of the ester group, expected around 1700-1725 cm⁻¹. The presence of hydrogen bonding could cause this peak to shift to a slightly lower frequency. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while C-O stretching bands for the ether and ester linkages would be found in the 1000-1300 cm⁻¹ fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, aromatic C=C stretching vibrations often produce more intense signals in the Raman spectrum, providing clear confirmation of the aromatic core. Symmetric vibrations and non-polar bonds are often more Raman-active, making this technique useful for analyzing the carbon backbone of the propyl group.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Ester (C=O) | C=O Stretch | 1700 - 1725 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Ester (C-O) | C-O Stretch | 1200 - 1300 | Strong |
| Ether (C-O) | C-O Stretch | 1000 - 1150 | Strong |
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural insights through the analysis of fragmentation patterns.
The molecular formula for this compound is C₁₃H₁₉NO₃, corresponding to a molecular weight of 237.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 237.
Under EI conditions, the molecular ion would undergo predictable fragmentation, helping to confirm the structure. Common fragmentation pathways would include:
Loss of a methyl radical (•CH₃) from the ester group, leading to a fragment ion at m/z 222.
Loss of a methoxy radical (•OCH₃) from the ester group, resulting in an acylium ion at m/z 206.
Loss of an ethyl radical (•C₂H₅) via cleavage within the propyl group (a McLafferty rearrangement is also possible), leading to a fragment at m/z 208.
Alpha-cleavage of the propyl group, resulting in the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 194.
High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula unequivocally.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Identity | Fragmentation Pathway |
| 237 | [M]⁺˙ (Molecular Ion) | - |
| 222 | [M - CH₃]⁺ | Loss of methyl radical from the ester |
| 208 | [M - C₂H₅]⁺ | Cleavage of the propyl group |
| 206 | [M - OCH₃]⁺ | Loss of methoxy radical from the ester |
| 194 | [M - C₃H₇]⁺ | Loss of propyl radical |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Key reactivity descriptors that would be derived from such a study include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the amino group would be an expected site for electrophilic attack, while the carbonyl oxygen and methoxy (B1213986) group would represent nucleophilic centers.
A hypothetical data table for such DFT-derived properties is presented below.
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | High | Indicates good electron-donating ability, likely centered on the amino group and the aromatic ring. |
| LUMO Energy | Low | Suggests capacity to accept electrons, likely localized on the ester functional group. |
| HOMO-LUMO Gap | Moderate | Implies a balance of stability and reactivity. |
| MEP - Red Region | Amino Group, Oxygen atoms | Indicates high electron density, nucleophilic sites. |
| MEP - Blue Region | Amine Hydrogens | Indicates low electron density, electrophilic sites. |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Specific molecular dynamics (MD) simulations for methyl 3-amino-4-methoxy-5-propylbenzoate have not been published. MD simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of a molecule over time. Such simulations for this compound would likely focus on the rotational freedom of the propyl and methoxy side chains, as well as the ester group.
A typical MD simulation would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological or reaction conditions.
Force Field Application: Using a suitable force field (e.g., AMBER, CHARMM) to define the potential energy of the system based on atomic positions.
Simulation Run: Solving Newton's equations of motion iteratively to track the trajectory of each atom over a set period (nanoseconds to microseconds).
Analysis of the resulting trajectories would reveal dominant conformations, intramolecular hydrogen bonding possibilities, and how the molecule interacts with its environment. For instance, simulations could predict the likelihood of the propyl chain folding back towards the aromatic ring or extending into the solvent. These dynamics are crucial for understanding how the molecule might interact with a biological receptor or a catalyst.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. While no specific QSPR models for this compound are documented, one could be developed to predict properties like boiling point, solubility, or chromatographic retention time.
The development of a QSPR model would involve:
Dataset Collection: Gathering experimental data for a series of structurally similar compounds.
Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, geometric, electronic) for each compound in the dataset.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation linking the descriptors to the property of interest.
For this compound, descriptors would include its molecular weight, number of hydrogen bond donors/acceptors, and calculated logP, among others.
| Property | Predicted Value | Method |
| Molecular Weight | 223.27 g/mol | Calculation |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 | Predictive algorithms (e.g., ALOGPS) |
| Water Solubility | Low to moderate | Predictive models |
| Boiling Point | > 300 °C | Estimation from related structures |
Reaction Pathway Analysis and Transition State Characterization
Theoretical analysis of reaction pathways involving this compound, for instance in its synthesis or degradation, would typically be performed using quantum chemical methods like DFT. This analysis helps in understanding reaction mechanisms, identifying intermediates, and determining the energy barriers associated with each step.
A key aspect of this analysis is the characterization of transition states (TS). A transition state is a high-energy, unstable configuration along the reaction coordinate that separates reactants from products. Locating the TS geometry and calculating its energy is essential for determining the activation energy of a reaction, which governs its rate.
For example, in a potential N-acylation reaction of the amino group, computational chemists would model the approach of an acylating agent. They would then calculate the energy profile of the reaction, identifying the structure and energy of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group. This provides fundamental insights into the reaction's feasibility and kinetics. While no specific studies exist for this molecule, research on similar compounds, such as the acylation of substituted anilines, provides a strong basis for such theoretical investigations. nih.gov
Derivatization and Chemical Transformations of Methyl 3 Amino 4 Methoxy 5 Propylbenzoate
Modification of the Aromatic Amino Group
The amino group of methyl 3-amino-4-methoxy-5-propylbenzoate is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Acylation, Sulfonylation, and Alkylation Strategies
The nucleophilic nature of the primary amino group makes it readily susceptible to acylation, sulfonylation, and alkylation reactions. These transformations are fundamental in organic synthesis for the protection of the amino group, modulation of its electronic properties, and the introduction of new structural motifs.
Acylation of the amino group can be readily achieved by treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield the corresponding acetamide (B32628) derivative. This transformation is not only a common protection strategy but also a route to introduce a variety of acyl groups.
Sulfonylation introduces a sulfonyl group to the nitrogen atom, typically by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This results in the formation of a sulfonamide, a functional group known for its chemical stability and presence in many biologically active compounds.
Alkylation of the amino group can be accomplished using various alkylating agents like alkyl halides. However, direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ.
A summary of representative reagents for these transformations is presented in the table below.
| Transformation | Reagent Class | Specific Example | Potential Product |
| Acylation | Acyl Chloride | Acetyl chloride | Methyl 3-(acetylamino)-4-methoxy-5-propylbenzoate |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Methyl 4-methoxy-3-(tosylamino)-5-propylbenzoate |
| Alkylation | Alkyl Halide | Methyl iodide | Methyl 3-(methylamino)-4-methoxy-5-propylbenzoate |
Formation of Imines and Heterocyclic Ring Systems
The primary amino group serves as a key handle for the construction of imines and the subsequent synthesis of various heterocyclic systems.
Imine Formation occurs through the condensation of the amino group with an aldehyde or a ketone, typically under conditions that facilitate the removal of water. The resulting imine, or Schiff base, is a versatile intermediate.
Heterocyclic Ring Systems can be synthesized from the amino-substituted benzoate (B1203000). For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a substituted quinoline (B57606) derivative through a Combes-type reaction. Similarly, reaction with appropriate reagents can pave the way for the synthesis of other N-heterocycles like benzimidazoles or quinoxalines, depending on the chosen reaction partner and conditions. A patent for the preparation of 3-amino-4-methoxybenzanilide (B94723) suggests that related amino benzoates can be key intermediates in the synthesis of complex molecules. google.com
Transformations of the Ester Moiety
The methyl ester group of this compound provides another site for chemical modification, allowing for its conversion into other important functional groups like amides and alcohols.
Amidation and Reduction to Alcohol Derivatives
Amidation of the methyl ester can be achieved by reacting it with an amine. This reaction can be facilitated by heating the ester with the amine, sometimes in the presence of a catalyst. The direct aminolysis of methyl esters can be challenging, but conversion of the ester to the corresponding acyl chloride followed by reaction with an amine provides a more general route to amides.
Reduction of the ester moiety to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This transformation converts the methyl benzoate into a benzyl (B1604629) alcohol derivative, (3-amino-4-methoxy-5-propylphenyl)methanol, which can be a precursor for further synthetic manipulations.
The following table outlines these transformations.
| Transformation | Reagent | Product Functional Group |
| Amidation | Amine (e.g., Ammonia (B1221849), primary/secondary amine) | Amide |
| Reduction | Lithium aluminum hydride (LiAlH4) | Primary Alcohol |
Functionalization of the Benzoate Ring System
The aromatic ring itself can be functionalized through various methods, with directed metalation being a particularly powerful strategy for regioselective substitution.
Directed Metalation and Subsequent Electrophilic Trapping
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. organic-chemistry.orgbaranlab.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org While the amino and methoxy (B1213986) groups can act as directing groups, the ester group can also influence the regioselectivity of metalation. acs.org The carboxylate group, formed in situ or from the corresponding acid, is a known directing group for ortho-lithiation. organic-chemistry.org
For this compound, the interplay between the directing capabilities of the amino, methoxy, and potentially the ester (or its corresponding carboxylate) groups would determine the site of metalation. The lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of substituents onto the aromatic ring with high regiocontrol. acs.org The choice of the organolithium base and reaction conditions can also influence the outcome of the metalation. rsc.org
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Advanced Analytical Method Development and Characterization Beyond Routine Identification
Chromatographic Methodologies for Purity Profiling and Impurity Isolation
The assessment of purity is a critical aspect of chemical analysis. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity profiling of non-volatile organic compounds like Methyl 3-amino-4-methoxy-5-propylbenzoate. The development of a suitable HPLC method would involve the systematic optimization of several parameters to achieve the desired separation of the main component from any related substances, including starting materials, by-products, and degradation products.
Method Development Strategy:
A typical approach to developing a purity profiling method would involve:
Column Selection: A reversed-phase (RP) column, such as a C18 or C8, would likely be the first choice due to the non-polar propyl group and the aromatic ring of the molecule. The choice of column chemistry can significantly impact the retention and selectivity of the separation.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. The pH of the aqueous phase would be controlled to ensure the consistent ionization state of the amino group. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to elute impurities with a wide range of polarities.
Detection: A UV detector would be suitable for this compound due to the presence of the chromophoric benzene (B151609) ring. The selection of an appropriate wavelength would be based on the UV spectrum of this compound.
For the isolation of impurities for structural elucidation, preparative HPLC would be utilized. This technique uses larger columns and higher flow rates to separate and collect fractions of individual impurities.
Table 1: Hypothetical HPLC Method Parameters for Purity Profiling
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral Separation Techniques for Enantiomeric Purity (if applicable to derivatives)
This compound itself is not chiral. However, if it were to be used in the synthesis of a derivative that introduces a chiral center, the analysis of enantiomeric purity would become crucial. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological properties.
Chiral HPLC is the most common technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Common Chiral Stationary Phases:
Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) and amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds.
Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica (B1680970) support.
Protein-based CSPs: These utilize the stereoselectivity of proteins to achieve separation.
The development of a chiral separation method would involve screening a variety of CSPs and mobile phases to find the optimal conditions for resolving the enantiomers of the derivative.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
For the definitive identification of impurities and the analysis of complex reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. After separation by HPLC, the eluent is introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent molecule and its fragments, which allows for the confirmation of the identity of the main peak and the elucidation of the structures of unknown impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
For compounds that are volatile or can be made volatile through derivatization, GC-MS is a highly effective analytical technique. nih.gov Given the structure of this compound, it may be amenable to GC-MS analysis, potentially after derivatization of the amino group to increase its volatility. nih.gov GC-MS offers very high chromatographic resolution and provides detailed mass spectra that can be compared to spectral libraries for identification.
Table 2: Application of Hyphenated Techniques
| Technique | Application for this compound | Information Obtained |
| LC-MS | Primary tool for impurity identification and structural elucidation. | Molecular weight of the main compound and impurities; fragmentation patterns for structural information. nih.gov |
| GC-MS | Analysis of volatile impurities or the main compound after derivatization. | Identification of volatile organic compounds; high-resolution separation. nih.gov |
Exploration of Methyl 3 Amino 4 Methoxy 5 Propylbenzoate As a Chemical Building Block and Ligand Non Biological/non Clinical Applications
Precursor in Fine Chemical Synthesis
The molecular architecture of methyl 3-amino-4-methoxy-5-propylbenzoate makes it a promising starting material for the synthesis of more complex molecules. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can undergo N-alkylation, N-acylation, or participate in condensation reactions to form heterocycles. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.
A plausible synthetic route to this compound could involve the esterification of 3-amino-4-methoxy-5-propylbenzoic acid. General methods for the synthesis of similar methyl aminobenzoates involve treating the corresponding aminobenzoic acid with thionyl chloride in methanol (B129727). chemicalbook.com Another common strategy for synthesizing substituted anilines is the reduction of a nitro group precursor, for example, using a catalyst like Raney Nickel. chemicalbook.com
As a precursor, it could be utilized in multi-step syntheses. For instance, derivatives of aminobenzoic acid are key intermediates in the preparation of a range of compounds. mdpi.com The synthesis of various heterocyclic compounds often starts from substituted anilines. The presence of the methoxy (B1213986) and propyl groups can be exploited to fine-tune the solubility, electronic properties, and steric hindrance of the final products.
| Potential Transformation | Reagents | Product Type |
| Diazotization of amino group | NaNO₂, HCl | Diazonium salt intermediate |
| N-Acylation of amino group | Acyl chloride, base | N-acyl derivative |
| Ester hydrolysis | NaOH, H₂O | Carboxylic acid |
| Ester reduction | LiAlH₄ | Benzyl (B1604629) alcohol derivative |
| Amide formation | Amine, heat | Benzamide (B126) derivative |
Design and Synthesis of Novel Ligands for Catalysis
The development of new catalysts is a cornerstone of modern chemistry, and the design of effective ligands is central to this endeavor. Substituted aminobenzoates can serve as scaffolds for ligands used in transition metal catalysis. The amino group and the ester's carbonyl oxygen can act as coordination sites for metal ions.
Structurally related aminobenzoic acids have been used to synthesize ligands for metal complexes. For example, ligands have been synthesized by reacting 4-aminobenzoic acid with other organic molecules, which are then complexed with metals like cobalt, copper, nickel, palladium, and zinc. mdpi.com The specific substitution pattern of this compound, with its defined steric and electronic environment, could lead to ligands with unique selectivities in catalytic reactions such as cross-coupling, hydrogenation, or polymerization. The propyl group, for instance, could enhance the solubility of the resulting metal complex in nonpolar organic solvents.
Building Block for Advanced Materials (e.g., polymers, functionalized surfaces)
Amine and ester functional groups are widely used in polymer chemistry. Aromatic polyamides, also known as aramids, are a class of high-performance polymers known for their heat resistance and strength, and they are synthesized from aromatic diamines and diacid chlorides. nih.govacs.org By analogy, this compound, after conversion of its ester group to a carboxylic acid or another amine, could be incorporated as a monomer into polymer chains.
The presence of the amino group also allows for its grafting onto surfaces to create functionalized materials. Amine-functionalized polymers and surfaces have a wide range of applications, including in coatings, adhesives, and for biomedical purposes. polysciences.com The specific substituents on the benzene (B151609) ring of this compound would impart particular properties, such as hydrophobicity from the propyl group, to the resulting material. The synthesis of amino-functionalized (meth)acryl polymers often requires the use of protecting groups for the amine functionality during polymerization. beilstein-journals.org
Probes for Mechanistic Studies in Organic Reactions
Understanding the mechanisms of organic reactions is crucial for optimizing reaction conditions and designing new transformations. Substituted anilines are often used as probes in mechanistic studies due to the sensitivity of their reactivity to the electronic and steric effects of the substituents on the aromatic ring. For instance, kinetic and mechanistic studies have been conducted on the reactions of substituted anilines with various reagents to understand the reaction pathways. rsc.org
The reaction rates and pathways can be systematically varied by changing the substituents on the aniline (B41778) ring. The combination of a methoxy, propyl, and methyl ester group in this compound provides a unique electronic and steric profile that could be used to probe reaction mechanisms. For example, in reactions involving the amino group, the electronic effects of the other substituents would influence its nucleophilicity and the stability of any charged intermediates. The progress of such reactions can often be monitored using spectroscopic techniques, and the data obtained can provide valuable insights into the reaction mechanism. Computational studies are also often employed in conjunction with experimental work to provide a deeper understanding of the reaction pathway. nih.gov
Conclusion and Future Directions in Research on Methyl 3 Amino 4 Methoxy 5 Propylbenzoate
Summary of Key Academic Contributions and Challenges
A comprehensive review of scientific literature indicates a notable lack of direct academic contributions focused on Methyl 3-amino-4-methoxy-5-propylbenzoate. The compound is not prominently featured as a key intermediate, synthetic target, or functional molecule in published research. The primary challenge, therefore, is the absence of established synthetic and characterization data. Any research endeavor would need to begin with the fundamental development of a reliable and scalable synthetic pathway.
While direct precedents are unavailable, the synthesis of structurally similar compounds, such as Methyl 3-amino-4-methoxybenzoate and Methyl 3-amino-4-methylbenzoate, has been documented. chemicalbook.comsigmaaldrich.com These syntheses typically involve the nitration of a substituted benzoic acid ester followed by the reduction of the nitro group to an amine. chemicalbook.commdpi.com However, the introduction of a propyl group at the C5 position presents a unique synthetic challenge not addressed in these analogous preparations, requiring a multi-step approach likely starting from a more common precursor like vanillic acid. The lack of a known precedent makes regioselectivity and functional group compatibility key hurdles to overcome.
Unexplored Chemical Reactivity and Synthetic Opportunities
The chemical structure of this compound offers a rich tapestry of unexplored reactivity, stemming from its distinct functional groups: an aromatic amine, a methyl ester, a methoxy (B1213986) ether, and a propyl chain on a polysubstituted benzene (B151609) ring.
Synthetic Opportunities: A plausible retrosynthetic analysis suggests that a practical route could begin from a readily available starting material such as vanillic acid. The synthesis would likely involve the introduction of the propyl group, nitration, and subsequent reduction.
Step 1: Propyl Group Introduction: A Friedel-Crafts acylation of a protected vanillate (B8668496) ester with propanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to yield the propyl group.
Step 2: Nitration: Regioselective nitration of the resulting Methyl 4-methoxy-3-propylbenzoate. The activating methoxy and alkyl groups would direct the nitro group to the desired C5 position (ortho to the propyl and meta to the methoxy group).
Step 3: Reduction: Reduction of the nitro group to the target amino group using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl). mdpi.com
Unexplored Reactivity: The molecule's functional groups provide numerous avenues for further chemical modification. The table below outlines several potential, yet unexplored, reaction pathways.
| Functional Group | Potential Reaction Type | Description and Potential Products |
| Aromatic Amine (-NH₂) | Diazotization-Sandmeyer Reaction | Conversion of the amine to a diazonium salt (Ar-N₂⁺), which can be substituted by -Cl, -Br, -CN, or -OH to generate diverse functionalized benzoates. |
| Acylation/Sulfonylation | Reaction with acyl chlorides or sulfonyl chlorides to form stable amide or sulfonamide derivatives, altering the electronic properties and steric profile. | |
| N-Alkylation | Introduction of alkyl groups to the nitrogen atom, creating secondary or tertiary amines with modified properties. | |
| Methyl Ester (-COOCH₃) | Saponification | Base-catalyzed hydrolysis to the corresponding 3-amino-4-methoxy-5-propylbenzoic acid, a key intermediate for forming amides or other esters. |
| Amidation | Direct reaction with amines, often under heat or with catalysts, to produce a wide range of benzamide (B126) derivatives. | |
| Reduction | Conversion of the ester to a primary alcohol (benzylic alcohol) using reducing agents like Lithium aluminum hydride (LiAlH₄). | |
| Aromatic Ring | Electrophilic Aromatic Substitution | While heavily substituted, the remaining open position (C6) could potentially undergo halogenation or other substitutions under harsh conditions, though selectivity may be poor. |
Emerging Methodologies for Structural Diversification
Modern synthetic chemistry offers powerful tools to diversify the core structure of this compound, enabling the rapid generation of a library of novel compounds.
Late-Stage C-H Functionalization: This cutting-edge technique could allow for the direct modification of C-H bonds without pre-functionalization. The aliphatic C-H bonds on the propyl group are prime targets for oxidation or halogenation using specialized catalysts, providing access to derivatives that are difficult to synthesize through traditional means.
Catalytic Cross-Coupling: By first converting the amino group into a more versatile functional handle like a halide or triflate (via the diazonium salt), a host of cross-coupling reactions become accessible. Suzuki, Stille, or Sonogashira reactions could be employed to append new aryl, vinyl, or alkynyl groups to the benzene ring, systematically building molecular complexity.
Domino and Multicomponent Reactions: Advanced strategies like gold-catalyzed multicomponent reactions could potentially construct similarly substituted aniline (B41778) frameworks in a highly convergent and atom-economical fashion from simpler starting materials. researchgate.net The development of such a process for this specific substitution pattern would represent a significant synthetic innovation. sciencedaily.com
Photoredox Catalysis: This methodology opens new reaction pathways under mild conditions. It could be used to facilitate novel transformations involving the amine or to activate the aromatic ring for radical-based functionalization, leading to structures not accessible through conventional ionic pathways.
Potential for Novel Non-Biological Applications
The unique combination of functional groups in this compound suggests its potential utility in several non-biological fields, particularly in materials science and polymer chemistry.
| Potential Application Area | Enabling Structural Features | Description of Potential Use |
| Specialty Polymers | Aromatic amine and methyl ester (convertible to carboxylic acid) | The molecule can serve as an A-B type monomer for synthesizing specialty polyamides or polyesters. The propyl and methoxy groups would likely enhance solubility and processability while lowering the melting point compared to unsubstituted analogs. The resulting polymers could have applications as engineering plastics or high-performance fibers. |
| Organic Dyes and Pigments | Aromatic amine (diazotizable) | The amino group is a classic precursor for producing azo dyes. Diazotization followed by coupling with electron-rich aromatic compounds (e.g., phenols, naphthols) could generate novel chromophores with unique colors and properties for use in textiles, printing, or optical data storage. |
| Coordination Chemistry | Amino and methoxy groups | The ortho-amino-methoxy arrangement could act as a bidentate chelating ligand for various metal ions. The resulting metal complexes could be investigated for catalytic activity, or as components in metal-organic frameworks (MOFs) or photoluminescent materials. |
| Liquid Crystals | Rigid aromatic core with a flexible alkyl (propyl) side chain | The molecular structure possesses features common to calamitic (rod-shaped) liquid crystals. The balance between the rigid benzoate (B1203000) core and the flexible propyl chain could lead to the formation of mesophases, which are essential for display technologies and optical sensors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

